Yhhu6669

Description

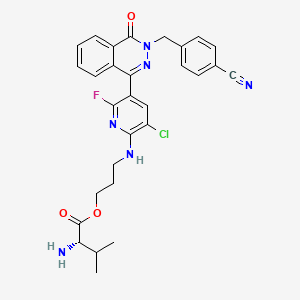

The compound "3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate" is a structurally complex molecule featuring a pyridine core substituted with chloro, fluoro, and phthalazinone groups, linked to a 4-cyanophenylmethyl moiety. Structural elucidation techniques like NMR and UV spectroscopy, as applied to related compounds in (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), would be critical for confirming its configuration .

Properties

Molecular Formula |

C29H28ClFN6O3 |

|---|---|

Molecular Weight |

563.0 g/mol |

IUPAC Name |

3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoro-2-pyridinyl]amino]propyl (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C29H28ClFN6O3/c1-17(2)24(33)29(39)40-13-5-12-34-27-23(30)14-22(26(31)35-27)25-20-6-3-4-7-21(20)28(38)37(36-25)16-19-10-8-18(15-32)9-11-19/h3-4,6-11,14,17,24H,5,12-13,16,33H2,1-2H3,(H,34,35)/t24-/m0/s1 |

InChI Key |

MHFNNHNOWUKKRM-DEOSSOPVSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |

Canonical SMILES |

CC(C)C(C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from analogs with shared structural motifs:

Key Structural Features and Analogues

Pyridine/Phthalazinone Derivatives: Compounds like those listed in and (e.g., trifluoromethylpyridine derivatives) share pyridine cores but lack the phthalazinone and amino acid ester groups. These substitutions often enhance metabolic stability or target affinity in kinase inhibitors . The 4-cyanophenylmethyl group in the target compound may resemble benzyl or arylalkyl substituents in and , which influence lipophilicity and receptor binding .

Amino Acid Ester Moieties: The (2S)-2-amino-3-methylbutanoate ester is structurally analogous to branched-chain amino acid derivatives (e.g., valine or leucine esters), which are used to improve membrane permeability in prodrugs. Similar esters are noted in (e.g., thiazolo-pyrimidine carboxamides) but lack direct pharmacological overlap .

Fluorinated and Chlorinated Substituents: The 6-fluoro and 3-chloro groups on the pyridine ring are common in agrochemicals and pharmaceuticals (e.g., fluoroquinolones). and highlight fluorophenyl and chloropyridine systems, which often enhance bioavailability and resistance to oxidative metabolism .

Hypothetical Pharmacokinetic and Toxicity Profiles

- Bioavailability: The esterified side chain may enhance oral absorption compared to non-esterified analogs, as seen in prodrugs like valacyclovir.

Data Gaps and Limitations

No empirical data (e.g., IC50, logP, or metabolic stability) for the target compound or direct analogs are present in the provided evidence. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.